N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide

Description

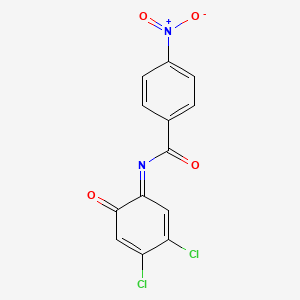

N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide is a nitrobenzamide derivative characterized by a dichlorinated cyclohexadienone scaffold fused with a nitro-substituted benzamide moiety. Its structure combines electrophilic nitro and chloro groups, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

921198-77-8 |

|---|---|

Molecular Formula |

C13H6Cl2N2O4 |

Molecular Weight |

325.10 g/mol |

IUPAC Name |

N-(3,4-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide |

InChI |

InChI=1S/C13H6Cl2N2O4/c14-9-5-11(12(18)6-10(9)15)16-13(19)7-1-3-8(4-2-7)17(20)21/h1-6H |

InChI Key |

DXRIABORRZDIGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C2C=C(C(=CC2=O)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include chlorinated cyclohexadienones and nitrobenzamides. Common synthetic routes may involve:

Chlorination: Introduction of chlorine atoms into the cyclohexadienone ring.

Condensation: Formation of the imine linkage between the chlorinated cyclohexadienone and the nitrobenzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide involves its interaction with molecular targets and pathways. This may include:

Binding to Enzymes: Inhibition or activation of specific enzymes.

Interaction with Receptors: Modulation of receptor activity.

Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related nitrobenzamide derivatives. Below is a comparative analysis based on substituent effects, synthesis methods, and biological activities:

Substituent-Driven Reactivity and Stability

N-(2,2-Diphenylethyl)-4-nitrobenzamide ():

This hybrid molecule features a bulky diphenylethyl group attached to the benzamide nitrogen. Unlike the target compound, it lacks halogen substituents but shares the nitrobenzamide core. Its stability under solvent-free ball-milling conditions suggests robustness, though the absence of electron-withdrawing chlorine atoms may reduce electrophilicity compared to the dichloro derivative .- Its higher melting point (205.9–207.6°C) compared to typical nitrobenzamides may reflect increased crystallinity due to polar substituents .

4-Nitro-N-phenylbenzamides ():

Substituted phenyl groups (e.g., 2,6-dimethylphenyl, 2-chloro-6-methylphenyl) in these derivatives demonstrate how steric and electronic modifications influence anticonvulsant activity. For example, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed a protective index (PI) of 11.8 in mice, suggesting that chloro substituents enhance therapeutic efficacy. This supports the hypothesis that halogenation in the target compound could amplify biological activity .

Pharmacological Potential

Nitrobenzamide derivatives exhibit diverse biological activities, as summarized below:

The dichloro and ketone groups in the target compound may confer unique reactivity, such as increased electrophilicity for covalent binding to biological targets, though empirical validation is lacking in the provided evidence.

Biological Activity

N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide (CAS: 921198-77-8) is a compound characterized by its unique chemical structure, which includes a nitro group and dichloro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be described as follows:

The presence of the nitro group () is significant as it is often associated with various biological activities, including antibacterial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit substantial antimicrobial properties. Nitro compounds are known to disrupt cellular processes in bacteria through redox reactions, leading to cell death. Studies have demonstrated that this compound may possess similar mechanisms of action against various pathogens, including Helicobacter pylori and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Nitro compounds have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit tumor growth by affecting cellular signaling pathways related to proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ investigated the antimicrobial efficacy of various nitro compounds, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating significant antibacterial activity.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Control Drug | 16 | E. coli |

Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were evaluated on human breast cancer cell lines (MCF7). The compound induced a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF7 | 15 | 48 hours |

| Control | >50 | 48 hours |

The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon reduction within microbial cells. This oxidative stress leads to cellular damage and death. Furthermore, the nitro group may also interact with specific proteins involved in cell signaling pathways related to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.